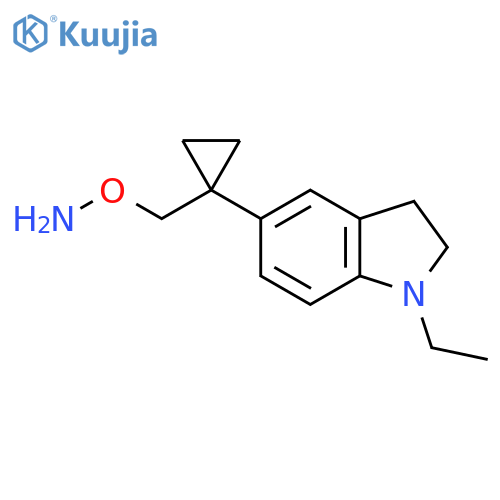Cas no 2229622-78-8 (O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine)

2229622-78-8 structure
商品名:O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine
O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine
- EN300-1752851
- 2229622-78-8
- O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine
-
- インチ: 1S/C14H20N2O/c1-2-16-8-5-11-9-12(3-4-13(11)16)14(6-7-14)10-17-15/h3-4,9H,2,5-8,10,15H2,1H3
- InChIKey: IYQZKLLXPZBJSV-UHFFFAOYSA-N
- ほほえんだ: O(CC1(C2C=CC3=C(CCN3CC)C=2)CC1)N
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 38.5Ų
O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752851-0.1g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1752851-5g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 5g |
$4349.0 | 2023-09-20 | ||
| Enamine | EN300-1752851-0.05g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1752851-0.25g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1752851-2.5g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1752851-5.0g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1752851-1g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1752851-1.0g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1752851-10g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 10g |
$6450.0 | 2023-09-20 | ||
| Enamine | EN300-1752851-0.5g |
O-{[1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropyl]methyl}hydroxylamine |
2229622-78-8 | 0.5g |
$1440.0 | 2023-09-20 |
O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine 関連文献
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
2229622-78-8 (O-{1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)cyclopropylmethyl}hydroxylamine) 関連製品
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
